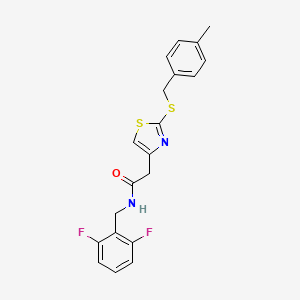

N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2OS2/c1-13-5-7-14(8-6-13)11-26-20-24-15(12-27-20)9-19(25)23-10-16-17(21)3-2-4-18(16)22/h2-8,12H,9-11H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJPLDVQORFITI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable difluorobenzyl halide reacts with a nucleophile.

Attachment of the Methylbenzylthio Group: This step involves the reaction of the thiazole intermediate with 4-methylbenzylthiol, typically under basic conditions to facilitate the formation of the thioether linkage.

Final Acetamide Formation: The final step involves the acylation of the thiazole intermediate with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole ring is typically synthesized via the Hantzsch reaction or similar cyclization methods. For example, in analogous compounds, thiourea reacts with a β-keto ester or α,β-unsaturated carbonyl compound to form the heterocyclic ring .

Acetamide Group Coupling

The acetamide moiety is introduced through reactions such as:

-

Amide bond formation : Reaction of an amine with an acyl chloride, facilitated by bases like triethylamine to deprotonate intermediates .

-

Substituent incorporation : The difluorobenzyl group may be added via alkylation or coupling reactions, leveraging the electron-withdrawing effects of fluorine atoms to stabilize intermediates.

Thio Group Addition

The (4-methylbenzyl)thio group is likely introduced via:

-

Nucleophilic displacement : Reaction of a thiolate ion (e.g., (4-methylbenzyl)thiol) with a halogenated thiazole intermediate.

-

Cross-coupling : Use of transition metal catalysts in some cases, though literature examples suggest direct substitution may suffice .

Purification and Characterization

Purification methods for similar compounds include:

-

Column chromatography : Eluents like ethyl acetate/petroleum ether (1:8) or dichloromethane/ethyl acetate mixtures .

-

Spectroscopic analysis :

Key Structural Features

Reactivity Trends

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Acetylcholinesterase Inhibition

Research has indicated that compounds similar to N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. For instance, a study synthesized a series of thiazole derivatives and evaluated their AChE inhibitory activity, finding that certain modifications enhanced their potency significantly .

1.2 Antibacterial Properties

The compound's thiazole moiety is known for its antibacterial properties. Studies have shown that thiazole derivatives can effectively combat various bacterial strains. For example, compounds containing sulfur functionalities have demonstrated higher antibacterial activities compared to their non-sulfur counterparts, suggesting that the incorporation of thiazole and sulfur enhances the biological efficacy of these compounds against bacteria such as R. solanacearum and Xanthomonas oryzae .

Cancer Treatment Potential

2.1 Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Compounds with similar structures have been shown to inhibit tumor growth through various mechanisms. For instance, benzimidazole derivatives loaded into micelles have been utilized for targeted cancer therapy, showcasing the importance of structural modifications in enhancing therapeutic efficacy . The ability to modulate drug release and improve bioavailability makes such compounds promising candidates for cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. The presence of difluorobenzyl and thiazole groups appears to play a significant role in enhancing biological activity. Research indicates that variations in substituents can lead to significant differences in potency and selectivity against target enzymes or pathogens .

Case Studies

Case Study 1: Inhibition of Acetylcholinesterase

A study involving the synthesis and evaluation of thiazole derivatives demonstrated that certain compounds exhibited IC50 values as low as 2.7 µM against AChE, indicating strong inhibitory potential . This suggests that structural modifications similar to those found in this compound could lead to effective treatments for Alzheimer's disease.

Case Study 2: Antibacterial Efficacy

In research focused on antibacterial activity, thiazole-containing compounds were tested against various bacterial strains, showing effective inhibition at low concentrations (EC50 values ranging from 40 to 78 mg L−1) . This highlights the potential application of this compound in agricultural or clinical settings.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl and thiazole moieties may facilitate binding to these targets, while the acetamide group could play a role in modulating the compound’s activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Core Heterocycles

- Thiazole vs. Triazinoindole/Triazole: The target compound’s thiazole ring differs from triazinoindole () and triazole () cores.

Substituent Comparison

- Fluorinated Aromatic Groups :

The 2,6-difluorobenzyl group in the target compound parallels the 2,4-difluorophenyl substituents in triazole derivatives (). Fluorine atoms enhance metabolic stability and lipophilicity via C-F bond strength and reduced polar surface area. However, 2,6-difluorination may impose steric hindrance distinct from 2,4-substitution . - Thioether Linkages: The (4-methylbenzyl)thio group in the target compound contrasts with the chloro/morpholinoethoxy groups in ’s thiazolyl acetamides.

Spectroscopic and Physicochemical Properties

- IR/NMR Signatures :

- The target compound’s thioether group would exhibit C-S stretching vibrations near 600–700 cm⁻¹, distinct from the C=S (1243–1258 cm⁻¹) in triazole-thiones () .

- Aromatic protons in the 2,6-difluorobenzyl group would show splitting patterns in ¹H-NMR similar to those in 2,4-difluorophenyl derivatives () but with distinct coupling constants due to substitution position .

- Lipophilicity :

Fluorine and methyl groups in the target compound likely increase logP compared to chlorinated analogs () but reduce it relative to perfluoroalkylated acetamides () .

Potential Bioactivity Considerations

While biological data for the target compound are absent, structural analogs suggest possible applications:

- Thiazolyl acetamides () and triazinoindoles () are often explored as kinase inhibitors or antimicrobial agents due to heterocycle-mediated target interactions.

Biological Activity

N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the difluorobenzyl and methylbenzyl groups may enhance its lipophilicity and ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole moiety is often associated with various pharmacological activities, such as:

- Enzyme Inhibition : Compounds with thiazole structures have been reported to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease .

- Antimicrobial Activity : Thiazole derivatives exhibit antimicrobial properties against a range of pathogens .

In Vitro Studies

In vitro studies have demonstrated that this compound possesses significant biological activity. Key findings include:

- Acetylcholinesterase Inhibition : Similar compounds have shown promising IC50 values in AChE inhibition assays, suggesting that this compound may also exhibit similar activity.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 2.7 | AChE |

| This compound | TBD | TBD |

Case Studies

- Alzheimer's Disease Model : In a study evaluating the efficacy of thiazole derivatives in an Alzheimer's model, compounds similar to this compound showed significant improvement in cognitive functions through AChE inhibition .

- Antimicrobial Activity : Research on thiazole derivatives has indicated that they can inhibit bacterial growth effectively. For instance, compounds with similar structures demonstrated significant bactericidal effects against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole-based compounds highlights the importance of specific functional groups in enhancing biological activity. The presence of fluorine atoms is known to increase metabolic stability and lipophilicity, which may contribute to improved binding affinity to biological targets.

Q & A

Q. Basic

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring (e.g., shifts at δ 7.2–8.0 ppm for aromatic protons) and acetamide linkage (δ 3.5–4.0 ppm for CH₂) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns (e.g., chlorine/bromine adducts) .

Advanced

For unexpected peaks (e.g., doublets instead of singlets in 1H NMR):

- Perform COSY/NOESY to assign coupling patterns and spatial proximity.

- Compare with computational NMR predictions (DFT-based tools like Gaussian) to validate assignments .

How do fluorine substituents influence the reactivity and physical properties of this compound?

Advanced

The 2,6-difluorobenzyl group:

- Electron-withdrawing effects : Increase the electrophilicity of the acetamide carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis) .

- Crystal packing : Fluorine’s small size and high electronegativity promote dense packing, as seen in related difluorobenzyl-thiadiazole structures (e.g., π-stacking interactions) .

- Metabolic stability : Fluorine reduces oxidative metabolism in vivo, a consideration in pharmacokinetic studies .

What strategies are recommended for optimizing thiol-thiazole coupling reactions to minimize side products?

Q. Advanced

- Solvent selection : Use polar aprotic solvents (DMF or DMSO) to stabilize thiolate intermediates.

- Catalysis : Add catalytic Cu(I) to accelerate C–S bond formation and suppress disulfide byproducts .

- Temperature control : Maintain 50–60°C to balance reaction rate and thermal decomposition risks .

How can computational methods aid in the design of derivatives with enhanced bioactivity?

Q. Advanced

- Docking studies : Model interactions with target proteins (e.g., kinases) using the thiazole ring as a hinge-binding motif.

- QSAR : Correlate substituent effects (e.g., 4-methylbenzyl thioether) with logP and solubility parameters .

- DFT calculations : Predict regioselectivity in electrophilic substitution reactions on the thiazole core .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Q. Advanced

- Low melting points : Observed in analogs (114–131°C ). Use slow evaporation from high-boiling solvents (e.g., DMSO/water) to grow single crystals.

- Polymorphism : Screen crystallization conditions (solvent ratios, antisolvents) to isolate the most stable form.

- X-ray diffraction : Resolve disorder in flexible groups (e.g., benzyl thioether) using low-temperature data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.